molecular formula C18H16ClN5 B12939009 N-Benzhydryl-9H-purin-6-amine hydrochloride CAS No. 10184-20-0

N-Benzhydryl-9H-purin-6-amine hydrochloride

Katalognummer: B12939009
CAS-Nummer: 10184-20-0
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: MOFKADUYGADQQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzhydryl-9H-purin-6-amine hydrochloride is a chemical compound with the molecular formula C18H16ClN5 and a molecular weight of 337.81 g/mol . It is an aromatic compound that is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-Benzhydryl-9H-purin-6-amine hydrochloride typically involves the reaction of benzhydryl chloride with 9H-purin-6-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

N-Benzhydryl-9H-purin-6-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the benzhydryl group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Wissenschaftliche Forschungsanwendungen

N-Benzhydryl-9H-purin-6-amine hydrochloride is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of N-Benzhydryl-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

N-Benzhydryl-9H-purin-6-amine hydrochloride can be compared with other similar compounds such as:

This compound stands out due to its unique benzhydryl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

10184-20-0

Molekularformel

C18H16ClN5

Molekulargewicht

337.8 g/mol

IUPAC-Name

N-benzhydryl-7H-purin-6-amine;hydrochloride

InChI

InChI=1S/C18H15N5.ClH/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)23-18-16-17(20-11-19-16)21-12-22-18;/h1-12,15H,(H2,19,20,21,22,23);1H

InChI-Schlüssel

MOFKADUYGADQQZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC3=NC=NC4=C3NC=N4.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.